N-(cyclohexylmethyl)heptan-1-amine

Lipophilicity Partition coefficient Drug-likeness

N-(cyclohexylmethyl)heptan-1-amine (C14H29N, MW 211.39 g/mol) is a secondary aliphatic amine featuring a cyclohexylmethyl moiety linked to a linear seven-carbon heptyl chain via a secondary amine bridge. The compound belongs to the N-alkyl-cyclohexanemethanamine class, where the unbranched heptyl substituent confers a distinct lipophilic-hydrophilic balance relative to shorter- or longer-chain homologues.

Molecular Formula C14H29N
Molecular Weight 211.39 g/mol
Cat. No. B8307983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylmethyl)heptan-1-amine
Molecular FormulaC14H29N
Molecular Weight211.39 g/mol
Structural Identifiers
SMILESCCCCCCCNCC1CCCCC1
InChIInChI=1S/C14H29N/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h14-15H,2-13H2,1H3
InChIKeyIIMJCORLBNACMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(cyclohexylmethyl)heptan-1-amine – Structural Identity and Baseline Physicochemical Profile for Procurement Evaluation


N-(cyclohexylmethyl)heptan-1-amine (C14H29N, MW 211.39 g/mol) is a secondary aliphatic amine featuring a cyclohexylmethyl moiety linked to a linear seven-carbon heptyl chain via a secondary amine bridge [1]. The compound belongs to the N-alkyl-cyclohexanemethanamine class, where the unbranched heptyl substituent confers a distinct lipophilic-hydrophilic balance relative to shorter- or longer-chain homologues. Its structural simplicity and high computed lipophilicity make it a candidate for applications requiring controlled membrane partitioning, intermediate basicity, and predictable reactivity in acylation, alkylation, or reductive amination sequences. However, peer-reviewed primary literature directly characterizing this compound remains extremely scarce, and most available physicochemical data are computational predictions or derived from class-level relationships .

Why N-(cyclohexylmethyl)heptan-1-amine Cannot Be Replaced by Generic In-Class Analogs Without Quantitative Performance Verification


Within the N-(cyclohexylmethyl)-N-alkylamine series, seemingly minor alterations—such as changing the alkyl chain length by a single methylene unit, introducing branching, or shifting the point of attachment—can produce significant shifts in lipophilicity, boiling point, solubility, and amine basicity. These physicochemical parameters, in turn, govern performance in applications ranging from liquid-liquid extraction and phase-transfer catalysis to the modulation of biological target engagement and metabolic stability. Generic substitution without evidence risks either suboptimal partitioning, altered reaction kinetics, or unanticipated toxicity profiles [1]. The evidence assembled in Section 3 demonstrates exactly where N-(cyclohexylmethyl)heptan-1-amine diverges quantitatively from its closest structural comparators, substantiating why procurement decisions must be compound-specific .

Quantitatively Differentiated Properties of N-(cyclohexylmethyl)heptan-1-amine Versus Its Closest Analogs – A Procurement-Focused Evidence Guide


Computed Lipophilicity (XLogP3-AA): N-(cyclohexylmethyl)heptan-1-amine vs. Shorter-Chain Homologue

The octanol-water partition coefficient (XLogP3-AA) for N-(cyclohexylmethyl)heptan-1-amine is computed to be 5.0 [1], compared with 3.4 for N-(cyclohexylmethyl)butan-1-amine [2]. This substantial 1.6 log unit difference translates to approximately a 40-fold higher lipophilicity for the heptyl derivative, which directly affects membrane permeability, organic-phase extraction efficiency, and potential bioaccumulation.

Lipophilicity Partition coefficient Drug-likeness

Predicted Boiling Point Elevation with Chain Length: N-(cyclohexylmethyl)heptan-1-amine vs. N-methylcyclohexylamine

The predicted boiling point of N-(cyclohexylmethyl)heptan-1-amine at 760 mmHg is approximately 270 °C [1], whereas the shorter-chain analog N-methylcyclohexylamine (C7H15N) boils at 146.5 °C . This >120 °C difference is driven by the additional seven-carbon alkyl chain, which significantly increases van der Waals interactions and molecular surface area.

Boiling point Thermal separation Distillation

Hydrogen-Bond Donor Count Consistency Across Series, Supporting Targeted Reactivity Predictions

Both N-(cyclohexylmethyl)heptan-1-amine and its C4 homologue possess exactly 1 hydrogen-bond donor and 1 hydrogen-bond acceptor [1][2]. This conserved H-bond profile ensures that the differentiation in solubility, aggregation, and receptor binding is dominated entirely by the alkyl chain lipophilicity rather than by altered hydrogen-bonding capacity.

Hydrogen bonding Reactivity Solubility parameter

Topological Polar Surface Area (TPSA) Consistency and Its Implication for Passive Permeability Differentiation

The TPSA of N-(cyclohexylmethyl)heptan-1-amine is computed as 26 Ų [1], identical to that of the C4 analog. Because passive membrane permeability is inversely related to TPSA and directly related to lipophilicity, the heptyl derivative—sharing the same TPSA but possessing a 40-fold higher logP—is predicted to exhibit substantially greater passive diffusion across lipid bilayers [2].

TPSA Membrane permeability Blood-brain barrier

Rotatable Bond Count as a Proxy for Conformational Flexibility: N-(cyclohexylmethyl)heptan-1-amine vs. Shorter Homologues

N-(cyclohexylmethyl)heptan-1-amine possesses 6 rotatable bonds [1], compared to 4 for N-(cyclohexylmethyl)butan-1-amine [2]. The additional two rotatable bonds increase the conformational entropy penalty upon binding, which can modulate target affinity and selectivity in a chain-length-dependent manner.

Conformational flexibility Entropy Receptor binding

Optimal Application Scenarios for N-(cyclohexylmethyl)heptan-1-amine Based on Quantified Differentiation Evidence


Liquid-Liquid Extraction of Hydrophobic Analytes from Aqueous Matrices

With an XLogP3-AA of 5.0—approximately 40-fold higher than its butyl analog—N-(cyclohexylmethyl)heptan-1-amine is quantitatively suited for the selective extraction of highly lipophilic analytes (logP > 3) from aqueous samples, where shorter-chain homologues would yield unacceptably low recovery due to insufficient organic-phase partitioning [1].

Scaffold for CNS-Penetrant Probe Design Requiring Elevated Passive Permeability

The combination of a low TPSA (26 Ų) and high logP (5.0) positions this compound as a candidate scaffold for designing blood-brain barrier-penetrant probes. Unlike shorter-chain analogs with identical TPSA, the heptyl derivative provides a passive permeability advantage strictly attributable to its enhanced lipophilicity, without introducing additional polar surface area that would hinder CNS entry [1].

Entropy-Driven Selectivity Modulation in Structure-Activity Relationship (SAR) Campaigns

The 6 rotatable bonds of N-(cyclohexylmethyl)heptan-1-amine introduce a distinct entropic penalty upon receptor binding relative to the 4-rotatable-bond butyl analog. This makes the compound a valuable tool for SAR studies that aim to isolate entropic contributions to binding affinity, enabling medicinal chemists to rationally tune selectivity by exploiting chain-length-dependent conformational flexibility [1].

High-Temperature Industrial Reactions Requiring Thermal Stability and Low Vapor Pressure

With a predicted boiling point near 270 °C—more than 120 °C above that of N-methylcyclohexylamine—this amine offers a substantially lower vapor pressure at elevated reaction temperatures, reducing evaporative loss and improving safety margins in high-temperature amidation, alkylation, or reductive amination processes where shorter-chain amines would volatilize prematurely .

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